molecular formula C24H20FNO4S B2929034 (4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone CAS No. 1114651-82-9

(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone

Cat. No. B2929034
CAS RN: 1114651-82-9
M. Wt: 437.49
InChI Key: WCLRGTHQYOIMOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry methods are often used .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, polarity, reactivity, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Electrochemical Synthesis of Novel Derivatives : A study demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives starting from similar chemical entities, showcasing the potential for creating compounds with antioxidative properties through an efficient synthetic pathway (Largeron & Fleury, 1998).

  • Antibacterial Compounds Synthesis : Research on synthesizing new series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, has been conducted to explore their antibacterial activities, emphasizing the chemical versatility and potential biological relevance of structurally complex molecules (Landage, Thube, & Karale, 2019).

  • Crystal Structure and DFT Study : The crystal structure of related compounds has been analyzed, providing insights into the molecular configuration and electronic properties, which are crucial for understanding the reactivity and potential applications of such molecules (Huang et al., 2021).

Catalytic and Chemical Properties

  • Catalysis by Metal Complexes : A study described the encapsulation of a molybdenum(VI) complex within zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, which could be relevant for compounds with similar structural motifs (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-30-20-11-6-17(7-12-20)24(27)23-15-26(19-9-4-16(2)5-10-19)21-14-18(25)8-13-22(21)31(23,28)29/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRGTHQYOIMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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